Product packaging for Lys-SMCC-DM1(Cat. No.:)

Lys-SMCC-DM1

Cat. No.: B10801044
M. Wt: 1103.7 g/mol
InChI Key: UBRZDBDIKWWPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Targeted Therapeutics

Antibody-drug conjugates (ADCs) are a sophisticated class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and off-target toxicity to healthy tissues nih.govprecisionformedicine.comclevelandclinic.orgbiochempeg.comcontractpharma.comonclive.comnih.gov. This approach is often likened to a "magic bullet" or "precision treatment" due to its ability to selectively target cancer cells that overexpress specific antigens on their surface clevelandclinic.orgcontractpharma.com. By conjugating a monoclonal antibody (mAb) to a cytotoxic payload via a chemical linker, ADCs leverage the antibody's specificity to guide the drug to the tumor site nih.govprecisionformedicine.combiochempeg.comnih.govbroadpharm.combiochempeg.com. Upon reaching the target cell, the ADC is internalized, and the cytotoxic payload is released to induce cell death precisionformedicine.combroadpharm.combiochempeg.comresearchgate.netpatsnap.comoaepublish.comrsc.org. This targeted delivery mechanism aims to improve treatment outcomes, such as tumor remission and survival rates, compared to conventional chemotherapy nih.govclevelandclinic.org.

Historical Perspective of Maytansinoid-Based Payloads in ADCs

Maytansinoids, a class of potent antimitotic agents derived from the natural compound maytansine (B1676224), have a significant history in cancer therapy research nih.govbiochempeg.comnih.govnih.govresearchgate.netportico.org. Maytansine itself, first isolated in the 1970s, was recognized for its ability to inhibit microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis biochempeg.comnih.govnih.govresearchgate.netportico.org. However, early clinical trials with maytansine alone were hampered by severe systemic toxicities, including neurotoxicity and hepatotoxicity, limiting its therapeutic application nih.govresearchgate.netportico.org.

The development of ADCs provided a means to harness the potent cytotoxic activity of maytansinoids more safely and effectively. Following the advent of vinca (B1221190) alkaloids and calicheamicins as early ADC payloads, maytansinoids emerged as a prominent class in the 1990s aacrjournals.org. Synthetic derivatives, such as DM1 (mertansine), were engineered to be conjugatable to antibodies, enabling targeted delivery and overcoming the limitations of systemic administration biochempeg.comnih.govnih.govportico.org. These maytansinoid-based ADCs have since become a cornerstone of targeted cancer therapy, with several achieving regulatory approval nih.govaacrjournals.org.

Role of Lys-SMCC-DM1 as an Active Metabolite in ADC Design

This compound represents a key active metabolite formed within target cells after the internalization and subsequent processing of ADCs that utilize DM1 as the cytotoxic payload and SMCC (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) as a non-cleavable linker onclive.comrsc.orgmdpi.commdpi.comnih.govnih.gov. The typical mechanism for such ADCs involves the antibody component binding to a tumor-specific antigen, followed by receptor-mediated endocytosis precisionformedicine.comonclive.combiochempeg.comresearchgate.netpatsnap.comoaepublish.com. Once inside the cell, the ADC is trafficked to lysosomes, where the antibody is proteolytically degraded precisionformedicine.combroadpharm.comresearchgate.netpatsnap.comoaepublish.comrsc.orgnih.gov.

For ADCs employing non-cleavable linkers like SMCC, the release of the payload does not occur through direct linker cleavage in the same manner as cleavable linkers. Instead, the entire antibody structure is catabolized, leading to the release of the payload conjugated to the linker and an amino acid residue, such as lysine (B10760008). This resulting metabolite is this compound onclive.comrsc.orgmdpi.commdpi.comnih.gov. In this form, DM1, the maytansinoid payload, exerts its cytotoxic effect by inhibiting microtubule polymerization, thereby causing cell cycle arrest and triggering apoptosis nih.govbiochempeg.comresearchgate.netnih.govnih.govportico.orgtargetmol.combio-connect.nlmedchemexpress.com. The SMCC linker provides stability in circulation and ensures that the payload is released intracellularly only after the antibody's degradation broadpharm.compatsnap.comrsc.orgmdpi.comnih.govnih.gov. Notably, metabolites like this compound are often described as having limited cell permeability, which can contribute to a reduced bystander effect, meaning they are less likely to diffuse into neighboring cells onclive.commdpi.comnih.gov.

Data Tables

Table 1: Key Components of DM1-Based ADCs

ComponentClass/TypeMechanism of ActionOrigin/ChemistryRelease Mechanism (if applicable)
DM1 (Mertansine) MaytansinoidMicrotubule polymerization inhibitor, inhibits tubulin assembly, causes cell cycle arrest and apoptosis nih.govbiochempeg.comresearchgate.netnih.govnih.govportico.orgtargetmol.combio-connect.nlmedchemexpress.comSynthetic derivative of maytansine biochempeg.comnih.govnih.govportico.orgReleased as this compound after antibody degradation onclive.comrsc.orgmdpi.commdpi.comnih.gov
SMCC (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Non-cleavable LinkerConnects antibody to payload via stable covalent bonds broadpharm.commdpi.commdpi.comnih.govnih.govnih.govaacrjournals.orgReacts with lysine residues on antibody (via NHS ester) and maleimide (B117702) reacts with thiol groups mdpi.comnih.govRequires intracellular antibody degradation (e.g., in lysosomes) for payload release broadpharm.compatsnap.comrsc.orgmdpi.comnih.govnih.gov

Table 2: Role of this compound in ADC Mechanism

AspectDescription
Formation Intracellular metabolite formed via proteolytic degradation of the antibody component of an ADC (e.g., T-DM1) onclive.comrsc.orgmdpi.commdpi.comnih.govnih.gov.
Structure Comprises the DM1 cytotoxic payload covalently linked to the SMCC linker, which is attached to a lysine residue originating from the antibody onclive.comrsc.orgmdpi.commdpi.comnih.gov.
Cytotoxicity Exerts potent antimitotic effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis nih.govbiochempeg.comresearchgate.netnih.govnih.govportico.orgtargetmol.combio-connect.nlmedchemexpress.com.
Cellular Permeability Exhibits low permeability, which may limit its ability to penetrate neighboring cells and thus reduce bystander effects onclive.commdpi.comnih.gov.
Linker Type Significance The non-cleavable nature of SMCC necessitates antibody degradation for payload release, contributing to intracellular drug activation broadpharm.compatsnap.comrsc.orgmdpi.comnih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H75ClN6O15S B10801044 Lys-SMCC-DM1

Properties

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

InChI Key

UBRZDBDIKWWPEN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Structural Design and Chemical Synthesis of Lys Smcc Dm1

Overview of Linker-Payload Architecture

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed to deliver potent cytotoxic agents selectively to target cells, primarily cancer cells. The fundamental architecture of an ADC comprises three main components: a monoclonal antibody (mAb) that targets specific antigens on the cell surface, a cytotoxic drug (payload), and a chemical linker that covalently connects the antibody to the payload acs.orgacs.orgbiocompare.comproteogenix.sciencetandfonline.compatsnap.comccfdie.orgcreative-biolabs.comnih.gov. This modular design allows for the precise delivery of highly toxic compounds, thereby enhancing therapeutic efficacy while minimizing systemic exposure and off-target toxicity acs.orgbiocompare.comproteogenix.science.

In the context of Lys-SMCC-DM1, the antibody serves as the targeting moiety. The payload is DM1 (Mertansine), a maytansinoid known for its potent microtubule-inhibitory activity, which leads to cell cycle arrest and apoptosis creative-biolabs.comwikipedia.orgtargetmol.comchemicalbook.comabcam.com. The SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker acts as the bridge, facilitating the stable attachment of DM1 to the antibody. The conjugation strategy specifically targets lysine (B10760008) residues on the antibody, forming the this compound conjugate patsnap.comcreative-biolabs.comnih.govacs.orgacs.orgresearchgate.netbiochempeg.com.

Table 1: Key Components of the this compound Conjugate

ComponentChemical Name/AbbreviationMolecular Weight (Da)Key Reactive Group(s)Primary Function
AntibodyImmunoglobulin (e.g., Trastuzumab)~149,000Lysine (ε-amino), Cysteine (thiol)Target recognition, drug delivery
LinkerSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)334.3NHS ester, Maleimide (B117702)Connects antibody to payload
PayloadDM1 (Mertansine)738.29ThiolCytotoxic agent

Synthesis of the SMCC Linker Moiety

SMCC is a heterobifunctional crosslinking reagent, meaning it possesses two distinct reactive functional groups at opposite ends of a spacer arm broadpharm.commedkoo.combiosyn.comglenresearch.com. These groups are an N-hydroxysuccinimide (NHS) ester and a maleimide group broadpharm.commedkoo.combiosyn.comglenresearch.commedchemexpress.com. The NHS ester moiety is highly reactive towards primary amine groups, while the maleimide group readily reacts with thiol (sulfhydryl) groups broadpharm.commedkoo.combiosyn.comglenresearch.com. This dual reactivity allows SMCC to covalently link molecules containing these respective functional groups. The SMCC linker itself is a pre-synthesized chemical entity, typically acquired commercially for use in bioconjugation strategies. Its structure, featuring a cyclohexane (B81311) ring as a spacer, provides a defined length of approximately 8.35 Å between the reactive ends biosyn.com.

Conjugation Chemistry: Formation of Thioether Bond with DM1

Table 2: Key Conjugation Reactions and Linker Properties

Reaction StepReactive Groups InvolvedBond FormedTypical pHReference(s)
Linker-PayloadSMCC (Maleimide) + DM1 (Thiol)Thioether6.5-7.5 creative-biolabs.comwikipedia.orgacs.orgbiosyn.combiotium.comthermofisher.comthermofisher.comwpmucdn.comprolynxinc.com
Antibody-LinkerAntibody Lysine (Amine) + SMCC (NHS ester)Amide7.0-9.0 acs.orgbiosyn.comcreative-biolabs.comabcam.comfluidic.comnih.govnih.gov

Derivatization Strategies for Lysine Residue Linkage

The attachment of the SMCC-DM1 conjugate to the antibody is primarily mediated through the lysine residues present on the antibody's surface acs.orgnih.govcreative-biolabs.comnih.govmalvernpanalytical.comtandfonline.com. Lysine possesses a primary ε-amino group, which is nucleophilic and readily reacts with activated esters, such as the NHS ester moiety of SMCC biosyn.comcreative-biolabs.comfluidic.com. The reaction between the antibody's lysine amine and the SMCC linker's NHS ester forms a stable amide bond biosyn.comcreative-biolabs.comabcam.comfluidic.comnih.gov. This process is typically carried out in a buffered solution, often around pH 7.0 to 9.0, to ensure the amine is deprotonated and reactive, while minimizing hydrolysis of the NHS ester biosyn.comcreative-biolabs.comfluidic.comnih.gov.

Payload Conjugation: The SMCC linker reacts with the thiol group of DM1 via its maleimide function, forming the SMCC-DM1 payload.

Antibody Conjugation: The pre-formed SMCC-DM1 payload is then reacted with the antibody. The NHS ester group of the SMCC component of the payload reacts with the ε-amino group of lysine residues on the antibody, creating the final this compound conjugate acs.orgbiosyn.comglenresearch.comwpmucdn.com.

This sequential approach allows for the controlled assembly of the ADC. For instance, in the development of Trastuzumab-DM1 (T-DM1), lysine residues on Trastuzumab are first modified with SMCC to create an intermediate with a free maleimide group, which is then reacted with DM1 patsnap.comcreative-biolabs.comacs.orgacs.orgresearchgate.netbiochempeg.com. This method is widely employed due to the abundance and accessibility of lysine residues on antibody surfaces acs.orgcreative-biolabs.comnih.govmalvernpanalytical.comtandfonline.comscielo.br.

Impact of Conjugation Methodologies on Product Heterogeneity

While lysine conjugation using reagents like SMCC is a well-established method for ADC synthesis, it inherently leads to product heterogeneity acs.orgacs.orgbiocompare.comtandfonline.comnih.govtandfonline.comscielo.brresearchgate.netnih.gov. Antibodies typically contain a large number of lysine residues, often exceeding 60 and sometimes reaching up to 90 per molecule, with many exposed on the protein surface acs.orgcreative-biolabs.comnih.govmalvernpanalytical.comtandfonline.comscielo.br. The conjugation process, when relying on these numerous lysine sites, does not inherently favor specific locations. Consequently, this can result in a mixture of ADC species that vary significantly in both the number of drug molecules attached (Drug-to-Antibody Ratio, DAR) and the specific lysine residues at which conjugation occurs acs.orgacs.orgbiocompare.comtandfonline.comnih.govtandfonline.comscielo.brresearchgate.netnih.gov.

For example, ADCs like Trastuzumab-DM1 (T-DM1) produced via lysine conjugation typically exhibit a heterogeneous distribution of DARs, often ranging from 0 to 8 drug molecules per antibody, with an average DAR around 3.5 nih.govacs.orgtandfonline.comscielo.br. This variability means that a single batch of ADC can contain hundreds of thousands of unique molecular species, differing in the precise location and number of DM1 molecules attached nih.gov. Such heterogeneity can impact the ADC's pharmacokinetic profile, its binding affinity to the target antigen, its cellular uptake, and ultimately its therapeutic efficacy and safety acs.orgacs.orgbiocompare.comtandfonline.comccfdie.orgmalvernpanalytical.comresearchgate.net. Efforts to mitigate this heterogeneity often involve developing site-specific conjugation strategies, which aim to attach the drug payload at predetermined locations on the antibody, leading to more homogeneous ADC populations acs.orgacs.orgbiocompare.comproteogenix.sciencetandfonline.comresearchgate.net.

Table 3: Heterogeneity Aspects of Lysine-Based Conjugation

ParameterTypical Value/DescriptionImplication on ADCReferences
Lysine Sites~60-90 per antibodyMultiple attachment points; contributes to site heterogeneity acs.orgcreative-biolabs.comnih.govmalvernpanalytical.comtandfonline.comscielo.br
DAR DistributionAverage ~3.5; Range 0-8Variable drug load per antibody; affects efficacy and PK/PD acs.orgnih.govacs.orgmalvernpanalytical.comtandfonline.comscielo.br
Conjugation SitesUp to ~40 different lysine residuesGenerates positional isomers, increasing molecular complexity acs.orgtandfonline.comscielo.brnih.gov

Compound Name List:

this compound

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

DM1 (Mertansine)

Antibody-drug conjugate (ADC)

Trastuzumab

Trastuzumab-DM1 (T-DM1)

Maytansinoid

Molecular and Cellular Mechanism of Action of Lys Smcc Dm1

Intracellular Release Mechanisms: Lysosomal Processing and Cleavage

Following the binding of an ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis. nih.govpatsnap.comnih.govmdpi.comresearchgate.netthieme-connect.com This internalized complex then traffics through the endosomal pathway, eventually fusing with lysosomes. nih.govpatsnap.comnih.govmdpi.comresearchgate.netthieme-connect.comunipd.it Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC undergoes proteolytic degradation. nih.govpatsnap.comnih.govmdpi.comresearchgate.netthieme-connect.comunipd.itmdpi.comaacrjournals.org

The SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is characterized as a non-cleavable linker. nih.govnih.govmdpi.comunipd.itmdpi.comaacrjournals.orgcreativebiolabs.net This means that the linker itself does not undergo specific cleavage events to release the payload. Instead, the release of the cytotoxic payload, DM1 (Mertansine), occurs as a consequence of the complete proteolytic degradation of the antibody. This process liberates DM1 still attached to the linker and a single amino acid residue, typically lysine (B10760008), forming catabolites such as Lys-SMCC-DM1. nih.govnih.govunipd.itmdpi.comaacrjournals.orgresearchgate.net

Payload Delivery and Microtubule Interaction Dynamics

Once released within the lysosome, this compound must be transported to the cytoplasm to exert its cytotoxic effect on microtubules.

DM1 (Mertansine) is a potent antimicrotubule agent. thieme-connect.comncats.iowikipedia.orggoogle.commedkoo.com Its primary mechanism of action involves binding to tubulin, a key protein component of microtubules, typically at or near the rhizoxin-binding site. ncats.iowikipedia.orggoogle.commedkoo.com This binding event inhibits the assembly of tubulin into microtubules, thereby disrupting microtubule dynamics and polymerization. nih.govpatsnap.comnih.govmdpi.comthieme-connect.comnih.gov This disruption leads to the destabilization of the cellular cytoskeleton, which is critical for various cellular processes, including cell division. While specific binding affinity data for the this compound catabolite is less frequently reported, the parent compound DM1 demonstrates a tubulin binding affinity (KD) of approximately 1 µmol/L. ncats.iomedkoo.com DM1 is recognized for its potency, capable of inducing cytotoxicity at sub-nanomolar concentrations. ncats.io

Intracellular Trafficking and Lysosomal Escape Mechanisms

For this compound to effectively mediate its cytotoxic effects, it must successfully exit the lysosome and enter the cytoplasm.

Following its release from antibody degradation within the lysosome, this compound requires translocation across the lysosomal membrane into the cytoplasm. researchgate.netmdpi.comresearchgate.netnih.govnih.govaacrjournals.orgresearchgate.netwikipedia.orguniprot.org The lysosomal membrane protein SLC46A3 (Solute Carrier Family 46 Member 3) has been identified as a critical transporter responsible for this process. researchgate.netmdpi.comresearchgate.netnih.govnih.govaacrjournals.orgresearchgate.netwikipedia.orguniprot.org SLC46A3 functions as a proton-coupled transporter, facilitating the movement of this compound from the lysosomal lumen into the cytoplasm. nih.govnih.govwikipedia.org Consequently, the presence and activity of SLC46A3 are essential for the cytotoxic efficacy of ADCs like T-DM1. Conversely, a reduction in SLC46A3 expression or activity can lead to resistance to these ADCs by trapping this compound within the lysosomes, thereby preventing its access to tubulin. mdpi.comnih.govnih.govresearchgate.net

Compound List:

This compound: A major cytotoxic catabolite of maytansinoid antibody-drug conjugates.

DM1 (Mertansine): The cytotoxic maytansinoid payload.

SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used to conjugate DM1 to antibodies.

T-DM1 (Trastuzumab emtansine): An example of an antibody-drug conjugate utilizing the SMCC-DM1 construct.

Maytansine (B1676224): The parent compound from which DM1 is derived.

Lys-MCC-DM1: A similar catabolite formed with the MCC linker, often discussed in conjunction with SMCC-DM1.

Lysine-SMCC-DM1: An alternative nomenclature for this compound.

SLC46A3: A lysosomal membrane transporter protein involved in the cytoplasmic translocation of this compound.

Differentiation of Target-Dependent vs. Target-Independent Cellular Interactions

This compound, a potent cytotoxic metabolite derived from antibody-drug conjugates (ADCs) such as ado-trastuzumab emtansine (T-DM1), exerts its effects through a complex interplay of target-dependent and target-independent cellular mechanisms. Understanding this differentiation is crucial for appreciating the specificity and potential off-target activities of such conjugates.

Target-Dependent Cellular Interactions:

The primary mode of action for ADCs incorporating this compound relies on the specific binding of the antibody component to its cognate antigen on the surface of target cancer cells. In the case of T-DM1, the antibody trastuzumab targets the human epidermal growth factor receptor 2 (HER2) acs.orgpatsnap.comnih.gov. This antigen-specific binding is the cornerstone of targeted therapy, ensuring that the cytotoxic payload is preferentially delivered to cells overexpressing HER2, thereby minimizing exposure to healthy tissues nih.govaacrjournals.org.

Following antigen binding, the ADC-antigen complex undergoes internalization into the cell via receptor-mediated endocytosis. This process is largely dependent on the presence and density of the target antigen on the cell surface patsnap.comaacrjournals.orgexplorationpub.com. Once inside the cell, the ADC traffics through the endosomal pathway to lysosomes. Within the lysosomal compartment, the antibody component is proteolytically degraded, leading to the release of the cytotoxic payload, this compound, conjugated to a remnant of the linker patsnap.comnih.govresearchgate.netnih.gov. This series of events—binding, internalization, and intracellular payload release—constitutes the target-dependent pathway, which is critical for achieving therapeutic efficacy while maintaining a degree of specificity acs.orgaacrjournals.org.

Target-Independent Cellular Interactions:

While the initial targeting is antigen-dependent, cellular interactions can also occur independently of specific antigen recognition, particularly concerning the payload's fate and potential off-target effects.

Intracellular Payload Transport: After its release within the lysosome, this compound requires transport across the lysosomal membrane into the cytoplasm to exert its cytotoxic effects by inhibiting microtubule assembly researchgate.netsmolecule.commedchemexpress.com. This escape is facilitated by specific lysosomal transporters, notably SLC46A3. The interaction with and transport by SLC46A3 represent a critical intracellular step that, while downstream of antigen binding, is a cellular mechanism for payload activation rather than direct target-dependent interaction smolecule.commedchemexpress.comoup.com.

Payload-Mediated Cytotoxicity in Antigen-Low/Negative Cells: Research indicates that the cytotoxic payload, DM1, can mediate toxicity even in cells with low or absent target antigen expression. This can occur through mechanisms where the payload interacts with cellular components independent of the antibody's initial binding event. For instance, studies on T-DM1 have suggested that the payload can interact with cell surface proteins like cytoskeleton-associated protein 5 (CKAP5) on normal cells, such as hepatocytes, leading to cell membrane damage and subsequent apoptosis, independent of HER2 expression nih.govoncotarget.com.

Non-Specific Cellular Uptake: ADCs can potentially be internalized by normal cells through non-specific mechanisms such as pinocytosis, which is antigen-independent aacrjournals.orgnih.govoncotarget.com. While the SMCC linker is designed to be stable in circulation and the payload is released intracellularly, non-specific uptake pathways can contribute to off-target exposure.

Limited Bystander Effect: this compound is generally considered a "nonbystander payload," meaning it has limited ability to diffuse out of the targeted cell and affect neighboring cells, particularly those lacking the target antigen nih.govnih.govnih.gov. This property contributes to specificity by confining the cytotoxic action primarily to the cells that have internalized the ADC.

The differentiation between these interaction types highlights how ADCs leverage specific antigen recognition for targeted delivery but also rely on cellular machinery for payload activation and can exhibit payload-mediated effects that are not strictly dependent on the initial antibody-antigen interaction.

Research Findings on Cytotoxicity:

Preclinical Research Methodologies and Findings for Lys Smcc Dm1

In Vitro Cellular Activity Assessment

The in vitro evaluation of Lys-SMCC-DM1, the active catabolite of Trastuzumab emtansine (T-DM1), is fundamental to understanding its cytotoxic potential and mechanism of action at the cellular level.

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. As the primary cytotoxic catabolite of the antibody-drug conjugate T-DM1, its activity is crucial for the therapeutic effect of the parent ADC. selleckchem.com Upon internalization and lysosomal degradation of the ADC, this compound is released and exerts its effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. selleckchem.comsmolecule.com

Studies have quantified the cytotoxic potency of this compound in different cancer cell lines, particularly those relevant to the therapeutic targets of ADCs from which it is derived. For instance, its activity has been measured in HER2-positive breast cancer cell lines. Research has shown specific IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
KPL-4HER2-positive Breast Cancer24.8 immunomart.orgmedchemexpress.com
MDA-MB-468Triple-Negative Breast Cancer40.5 immunomart.orgmedchemexpress.com

These findings highlight the potent, albeit slightly varied, anti-proliferative activity of this compound across different cancer cell backgrounds.

The cellular uptake and subsequent intracellular distribution of this compound are critical steps for its cytotoxic function. While this compound is generated intracellularly from its parent ADC, understanding its transport and localization is key. Research indicates that this compound has a low level of permeability, which necessitates its generation within the target cell via the ADC. immunomart.orgmedchemexpress.com

Upon its release in the lysosome, its ability to reach its cytosolic target, tubulin, is paramount. Studies have identified specific transporters that may facilitate its egress from the lysosome into the cytoplasm. The solute carrier family 46 member 3 (SLC46A3) has been shown to be a transporter that directly recognizes and transports this compound. targetmol.com Inhibition of SLC46A3-mediated uptake has been observed, confirming the interaction between the transporter and the cytotoxic catabolite. immunomart.org This transport mechanism is a crucial determinant of the ultimate cytotoxic efficacy of the parent ADC. targetmol.com

Resistance to ADCs that generate this compound is a significant area of preclinical investigation. One primary mechanism of resistance involves impaired intracellular processing of the ADC, leading to reduced generation of this compound. nih.gov

A key finding is that reduced lysosomal proteolytic activity can confer resistance. consensus.appdntb.gov.ua In some T-DM1-resistant cells, the ADC accumulates in lysosomes, but the degradation of the antibody portion is inefficient. consensus.appdntb.gov.ua This impairment has been linked to defects in lysosomal acidification, specifically due to reduced activity of the vacuolar-type H+-ATPase (V-ATPase). nih.govresearchgate.net When V-ATPase activity is diminished, the acidic environment required for lysosomal proteases to function is compromised, leading to a significant decrease in the accumulation of this compound within the cell. nih.govresearchgate.net Consequently, the compound cannot reach sufficient concentrations in the cytosol to effectively inhibit microtubule polymerization. researchgate.net

Interestingly, cells that develop resistance to an ADC generating this compound may remain sensitive to the DM1 payload itself, indicating that the resistance mechanism is specific to the generation of the active catabolite rather than an insensitivity to the cytotoxic agent. nih.gov

In Vivo Efficacy Studies in Established Animal Models

Preclinical in vivo studies are essential to validate the therapeutic potential observed in vitro. These studies typically use animal models, such as tumor-bearing mice, to assess the anti-cancer activity of therapeutic agents. probiocdmo.comnih.gov

Pharmacodynamic (PD) biomarkers are used to measure the biological effects of a drug on the body and can provide early evidence of target engagement and therapeutic activity. nih.gov In the context of this compound, which functions by disrupting microtubules, relevant PD biomarkers would ideally reflect this mechanism of action. nih.gov

While specific PD biomarkers for this compound are not extensively detailed in the provided search results, the assessment would logically focus on markers of cell cycle arrest and apoptosis, which are the downstream consequences of microtubule disruption. nih.gov For instance, analysis of tumor tissue from treated animals might involve measuring the mitotic index or staining for markers of apoptosis, such as cleaved caspase-3. These assessments help to confirm that the compound is engaging its target and inducing the expected biological response in a whole-organism setting.

The efficacy of ADCs is influenced by the interplay of the antibody, the linker, and the payload. nih.gov this compound is the product of an ADC with a non-cleavable SMCC linker. nih.gov Comparative preclinical studies have explored how different ADC constructs affect efficacy and how resistance to one type of ADC might be overcome by another.

One important comparison is between ADCs with non-cleavable linkers, like SMCC, and those with cleavable linkers. Research has shown that T-DM1 resistance caused by impaired lysosomal processing (leading to reduced this compound levels) can be overcome by using a different HER2-targeted ADC that contains a protease-cleavable linker. researchgate.net This suggests that if the cell's ability to degrade the entire antibody is compromised, a construct that only requires cleavage of a specific linker sequence can still effectively release its cytotoxic payload.

Furthermore, studies have compared ADCs generated through traditional lysine (B10760008) conjugation, which results in a heterogeneous mixture with varying drug-to-antibody ratios (DARs), to those made with site-specific conjugation methods. researchgate.net While lysine-linked conjugates like T-DM1 have demonstrated significant efficacy, site-specific methods offer the potential for more homogeneous products with optimized properties. researchgate.net Comparative in vivo studies in xenograft models are crucial for determining whether these different constructs offer a superior therapeutic window. researchgate.net

Investigation of Metabolite Profiles and Their Biological Activity

Following the internalization of a this compound based ADC, such as Trastuzumab emtansine (T-DM1), the antibody component undergoes proteolytic degradation within the lysosomes of the target cancer cell. researchgate.netnih.gov This process releases the cytotoxic payload, DM1, still attached to the linker and a lysine residue from the antibody's degraded structure. nih.govsemanticscholar.org This resulting molecule, this compound, is recognized as the principal active catabolite. medchemexpress.comselleckchem.com

Preclinical studies have focused on developing and validating methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to simultaneously detect and quantify potential catabolites like this compound, MCC-DM1, and DM1 in in vitro settings to better understand intracellular catabolism. nih.govsemanticscholar.orgdntb.gov.ua

The primary mechanism of action for this compound is the inhibition of tubulin polymerization. medchemexpress.comtargetmol.com By binding to tubulin, it disrupts the formation of microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle. This interference leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death. nih.gov The cytotoxic potential of this compound has been quantified in various cancer cell lines.

In Vitro Cytotoxicity of this compound
Cell LineIC₅₀ (nM)
KPL-4 (HER2-positive breast cancer)24.8 medchemexpress.com
MDA-MB-468 (HER2-negative breast cancer)40.5 medchemexpress.com

The "bystander effect" in ADC therapy refers to the ability of a released cytotoxic payload to diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative cancer cells. This effect is highly dependent on the physicochemical properties of the active catabolite, particularly its ability to cross cell membranes.

This compound is characterized by its low membrane permeability. researchgate.netmedchemexpress.com This is largely attributed to the presence of the positively charged lysine amino acid residue, which makes the molecule hydrophilic and impedes its passive diffusion across the lipid bilayer of the cell membrane. biochempeg.com Consequently, ADCs that generate this compound as their primary active catabolite exhibit a limited or nonexistent bystander effect. researchgate.netnih.gov The payload remains trapped within the target cell where it was released.

Computational and experimental models have been used to compare the distribution of different ADC payloads. These studies consistently show that non-permeable catabolites like this compound have a heterogeneous distribution within tumor tissue, influenced almost exclusively by the penetration of the intact ADC. nih.gov In contrast, more lipophilic and membrane-permeable payloads, such as monomethyl auristatin E (MMAE), can diffuse more freely, reaching cells not directly targeted by the ADC. nih.govnih.gov This difference in permeability is reflected in their calculated partition coefficients (clogD), a measure of lipophilicity.

Comparison of Payload Permeability and Bystander Effect
Payload CataboliteCalculated Partition Coefficient (clogD)Membrane PermeabilityObserved Bystander Effect
This compound-1.21 nih.govLow medchemexpress.combiochempeg.comMinimal to none biochempeg.comnih.gov
Monomethyl auristatin E (MMAE)2.01 nih.govHighSignificant nih.govnih.gov

Research into Overcoming Acquired Resistance to this compound Mediated ADCs

Despite the clinical efficacy of ADCs that generate this compound, the development of acquired resistance is a significant challenge. Preclinical research has been instrumental in elucidating the molecular mechanisms that underpin this resistance, providing a basis for developing strategies to overcome it. These mechanisms often involve alterations in the intracellular pathways responsible for ADC processing and payload transport.

The lysosome is central to the mechanism of action of non-cleavable ADCs, as it is the site of antibody degradation and active catabolite release. researchgate.net Therefore, alterations in lysosomal function can profoundly impact ADC efficacy and lead to resistance.

Several preclinical models of acquired resistance have demonstrated that a reduction in lysosomal proteolytic activity is a key resistance mechanism. nih.gov Resistant cells may exhibit diminished lysosomal acidification, often due to impaired activity of the vacuolar-type H+-ATPase (V-ATPase) proton pump. researchgate.net This suboptimal pH environment hinders the function of lysosomal proteases, leading to inefficient degradation of the ADC's antibody component and, consequently, a reduced intracellular accumulation of the active this compound catabolite. researchgate.netnih.gov

Furthermore, the transport of this compound out of the lysosome and into the cytoplasm, where it acts on tubulin, is not a passive process. Research has identified the solute carrier family 46 member 3 (SLC46A3) as a specific lysosomal transporter responsible for the efflux of this compound into the cytoplasm. researchgate.netmdpi.com Downregulation or loss of SLC46A3 function can render cancer cells resistant to these ADCs by effectively trapping the active catabolite within the lysosome, preventing it from reaching its intracellular target. researchgate.netmdpi.com This mechanism of lysosomal sequestration is a recognized form of drug resistance. nih.govmdpi.com

Another well-established mechanism of drug resistance in cancer involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. These transporters actively expel cytotoxic agents from the cell, reducing their intracellular concentration and thus their efficacy.

Maytansinoids, including DM1 and its metabolites, are known substrates for certain ABC transporters. nih.gov Preclinical studies on cell lines with acquired resistance to this compound mediated ADCs have shown an upregulation of specific efflux pumps. For instance, increased expression of ABCC1 (also known as Multidrug Resistance Protein 1, MRP1) has been detected in resistant breast cancer cell lines. aacrjournals.orgcarislifesciences.com Upregulation of ABCB1 (MDR1 or P-glycoprotein) has also been implicated in resistance. nih.gov

Analytical and Biophysical Characterization of Lys Smcc Dm1 and Its Conjugates

Methodologies for Determining Drug-to-Antibody Ratio (DAR) and Conjugation Sites

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated per antibody molecule. Determining the DAR and identifying precise conjugation sites is essential for understanding an ADC's potency and pharmacokinetic profile.

UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR, provided the antibody and the drug payload have distinct maximum absorbance wavelengths. By measuring the absorbance of the ADC at specific wavelengths and knowing the extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law pharmiweb.comjst.go.jp. For Lys-SMCC-DM1, DM1's absorbance at approximately 252 nm and the antibody's absorbance at 280 nm are typically utilized . However, this method provides an average value and does not resolve individual DAR species or positional isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules. This technique is particularly effective for cysteine-conjugated ADCs, where increasing DAR leads to increased hydrophobicity pharmiweb.comtandfonline.com. For lysine-conjugated ADCs like this compound, which can be more heterogeneous, HIC can still provide valuable separation of DAR species, allowing for calculation of the average DAR from peak areas pharmiweb.comtandfonline.com. Specialized HIC columns, such as the TSKgel HIC-ADC series, are designed to enhance resolution among variably conjugated ADC variants md-scientific.dk.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially when coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for both DAR determination and conjugation site localization biocompare.comacs.orgprotagene.comchromatographytoday.comnih.gov.

Intact Mass Analysis: Analyzing the intact ADC by LC-MS provides detailed profiles of various species, including those with different DAR values. This method can be confounded by high heterogeneity, particularly with lysine (B10760008) conjugation, but intact mass analysis of reduced subunits can simplify deconvolution biocompare.com.

Subunit Analysis: Reducing the antibody to its constituent heavy and light chains followed by LC-MS analysis allows for the characterization of DAR on individual chains, providing a more detailed picture of heterogeneity biocompare.comacs.org.

Peptide Mapping: Bottom-up LC-MS/MS, often following enzymatic digestion (e.g., with trypsin), is the gold standard for precisely identifying conjugation sites. By analyzing the mass shifts of peptides, the specific amino acid residues conjugated to the linker-payload can be confirmed chromatographytoday.comchromatographyonline.comthermofisher.comchromatographyonline.comsepscience.com. This is crucial for understanding the impact of conjugation site on stability and activity.

Typical DAR Determination Data:

MethodPrincipleTypical OutputNotes
UV/Vis SpectroscopyAbsorbance at distinct wavelengths of antibody and drugAverage DARSimple, rapid; requires distinct chromophores; does not resolve individual species.
HICSeparation based on hydrophobicity, increasing with DARDAR distribution, average DAREffective for cysteine ADCs; can resolve lysine ADC DAR species; requires MS for identification.
LC-MS (Intact)Mass-to-charge ratio of the intact conjugateDistribution of DAR species, average DARProvides detailed profiles; can be complex for lysine conjugates; native MS conditions preserve structure.
LC-MS (Subunit)Mass-to-charge ratio of reduced heavy and light chainsDAR on individual chains, overall DAR distributionSimplifies analysis for heterogeneous conjugates; aids in identifying positional isomers.
Peptide MappingMass shifts of peptides after enzymatic digestionPrecise conjugation site identification, confirmation of drug attachmentGold standard for site localization; confirms specific lysine or cysteine residues involved.

Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of this compound conjugates involves a range of spectroscopic and chromatographic methods that assess the integrity of the antibody, the presence and conjugation of the payload, and the absence of critical impurities.

Size Exclusion Chromatography (SEC): SEC is primarily used to assess the aggregation and fragmentation of the ADC. ADCs, due to the hydrophobic nature of payloads, can be more prone to aggregation than unconjugated antibodies nih.gov. SEC separates molecules based on their hydrodynamic volume, allowing for the quantification of monomeric ADC, aggregates (dimers, trimers, etc.), and fragments pharmafocusamerica.comlcms.cz.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. While it can be used for DAR determination, it also serves as a purity assessment tool, separating the ADC from unconjugated antibody, free drug, and degradation products. However, the high organic solvent content in RPLC mobile phases can lead to denaturation, which needs to be considered pharmiweb.comtandfonline.comlcms.cz.

UV-Vis Spectroscopy: Beyond DAR determination, UV-Vis spectroscopy is used for quantifying the total protein concentration of the ADC, essential for determining product concentration and formulation pharmiweb.com.

Capillary Electrophoresis (CE): CE techniques, such as Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) under reduced and non-reduced conditions, are valuable for purity assessment, including the detection of aggregates and fragments nih.govspringernature.com. Imaged Capillary Isoelectric Focusing (iCIEF) is used to analyze charge heterogeneity, which can arise from post-translational modifications or conjugation events nih.govspringernature.comnih.gov. CE can also be adapted for DAR determination mdpi.comnih.gov.

Typical Purity and Identity Confirmation Data:

TechniquePrimary UseTypical Output
SEC-HPLCAssessment of aggregation, fragmentation, and size variantsPercentage of monomeric ADC, aggregates, and fragments.
RP-HPLCPurity assessment, separation of ADC from free drug/antibody, DAR determinationChromatogram showing ADC peak(s), unconjugated antibody, free drug; purity percentage.
UV/Vis SpectroscopyProtein concentration determination, DAR calculationAbsorbance values at specific wavelengths, calculated protein concentration.
CE-SDS (Reduced/Non-reduced)Purity assessment (aggregates, fragments), identity confirmationElectropherograms showing distinct peaks for ADC, aggregates, fragments; purity percentage.
iCIEFCharge heterogeneity analysisIsoelectric point (pI) distribution, identification of charge variants.
LC-MS (Intact/Subunit)Identity confirmation (mass verification), DAR assessment, heterogeneity profilingIntact mass spectra showing expected molecular weight, deconvoluted spectra revealing DAR species, subunit masses.
Peptide MappingIdentity confirmation (sequence verification), conjugation site localization, PTM analysisPeptide maps with sequence coverage, identification of drug-conjugated peptides, localization of conjugation sites.

Mass Spectrometry-Based Approaches for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is indispensable for the detailed structural elucidation of ADCs like this compound and for understanding their metabolic fate.

Intact Mass Analysis: Analyzing the intact ADC by high-resolution MS provides the molecular weight of the conjugate, confirming the presence of the antibody and the conjugated payload. This can reveal heterogeneity in DAR and glycoforms biocompare.comchromatographyonline.comthermofisher.comsciex.com. Native MS conditions are often preferred for intact cysteine-linked ADCs to preserve non-covalent interactions between antibody chains thermofisher.com.

Subunit Analysis: Reducing the ADC into heavy and light chains, followed by MS analysis, allows for the characterization of drug conjugation patterns on each chain. This approach simplifies the interpretation of complex spectra and aids in understanding the distribution of payloads across different antibody components biocompare.comacs.orgsciex.com.

Peptide Mapping: As detailed in Section 5.1, peptide mapping coupled with tandem MS (MS/MS) is critical for confirming the primary amino acid sequence, identifying post-translational modifications (PTMs), and precisely localizing the drug conjugation sites. This is achieved by analyzing the mass shifts of peptides that have undergone conjugation chromatographyonline.comthermofisher.comchromatographyonline.comsepscience.com.

Metabolite Profiling: While this article focuses on characterization, MS-based approaches are also vital for identifying drug metabolites formed in vivo or in vitro from the released payload or linker-payload. This often involves LC-MS/MS analysis of biological matrices biocompare.comcelerion.comnih.gov. Research has explored using lysosomal enzymes to mimic intracellular drug release followed by LC-MS analysis to quantify released products biocompare.com.

Mass Spectrometry Data Examples:

MS ApproachPrimary ApplicationData Output
Intact Mass AnalysisMolecular weight confirmation, DAR determination, glycoform profilingDeconvoluted mass spectra showing the expected mass of the ADC, distribution of DAR species, and various glycoforms.
Subunit AnalysisDAR determination on heavy and light chains, identification of conjugation patterns on individual chainsMass spectra of reduced heavy and light chains, revealing different DAR species for each chain.
Peptide Mapping (LC-MS/MS)Primary sequence verification, PTM identification, conjugation site localizationPeptide maps with identified peptides, mass shifts indicating drug conjugation, fragmentation data confirming linkage sites.
Metabolite ProfilingIdentification and quantification of drug/linker metabolites (often in biological matrices)LC-MS/MS chromatograms and spectra showing identified metabolites, their masses, and relative abundance.

Stability Assessment in Biological Matrices for Research Applications

The stability of this compound in biological matrices such as plasma or serum is critical for understanding its behavior in vivo and for designing relevant in vitro research assays. Stability studies assess the integrity of the antibody, linker, and payload over time.

Assessing Linker Stability: The stability of the SMCC linker and its linkage to DM1 is a key focus. Studies may involve incubating the ADC in plasma at physiological temperatures and monitoring for the release of free DM1 or the formation of antibody-linker fragments. Techniques like LC-MS/MS are employed to quantify free DM1 or to detect changes in the ADC's mass indicative of deconjugation or degradation celerion.comamericanpharmaceuticalreview.comsterlingpharmasolutions.com.

Enzymatic Degradation Studies: Mimicking intracellular processing, ADCs can be incubated with lysosomal enzymes to assess payload release and subsequent degradation. LC-MS is then used to analyze the resulting fragments and released drug biocompare.com.

Impact of Matrix Components: Biological matrices can influence ADC stability through various mechanisms, including enzymatic activity, pH, and the presence of other biomolecules. Understanding these interactions is crucial for interpreting in vitro data and predicting in vivo behavior nih.govmdpi.comacs.org.

Typical Stability Assessment Data:

Parameter AssessedMatrixIncubation TimeMethod(s) UsedKey Findings
Linker-Payload StabilityPlasma/Serume.g., 0, 24, 72 hrsLC-MS/MS (for free drug), Intact LC-MS (for conjugate)Quantifies free DM1 released over time; monitors changes in ADC DAR distribution or appearance of deconjugated species.
Conjugate IntegrityPlasma/Serume.g., 0, 48, 96 hrsIntact LC-MS, Subunit LC-MSTracks the percentage of intact conjugate remaining; identifies loss of drug molecules (decrease in average DAR) or fragmentation of the antibody.
Enzymatic ReleaseCell Lysatese.g., 0, 4 hrsLC-MSIdentifies and quantifies drug and linker fragments released by enzymes, providing insight into the cleavage mechanism and stability of the linker under specific enzymatic conditions.

Development of Novel Analytical Methods for this compound Characterization

The field of ADC analytics is continuously evolving, driven by the need for more sensitive, specific, high-throughput, and comprehensive characterization methods. Innovations aim to address the inherent complexity and heterogeneity of ADCs.

High-Throughput (HT) LC-MS: Development of rapid LC-MS methods, often utilizing advanced instrumentation and automated data processing, allows for the analysis of a large number of samples in a short period. This is crucial for early-stage drug discovery and process optimization protagene.comdrugtargetreview.comacs.org. Techniques like trapped ion mobility spectrometry (TIMS) coupled with top-down MS are enabling multi-attribute analysis in under 3 minutes acs.org.

Online HIC-MS: Coupling HIC directly to MS (online HIC-MS) overcomes the limitations of traditional HIC methods that use MS-incompatible mobile phases. This allows for the separation of DAR species by HIC and their subsequent identification and characterization by MS in a single workflow tandfonline.comnih.gov.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Integrating CE with MS offers complementary separation mechanisms based on charge and size, which can be advantageous for analyzing complex ADC mixtures, including charge variants and DAR heterogeneity nih.govmdpi.comnih.govsciex.com. Microfluidic CE-MS platforms further enhance throughput and sensitivity nih.gov.

Advanced MS Techniques: Utilization of higher resolution and more sensitive mass spectrometers, such as Orbitrap or FT-ICR instruments, allows for more precise mass measurements, better deconvolution of complex spectra, and improved detection of low-abundance species or metabolites acs.orgthermofisher.com. Ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on ion shape and size, further resolving complex mixtures acs.org.

Hybrid Approaches: Combining different analytical techniques, such as Ligand Binding Assays (LBAs) with LC-MS (LBA-LC-MS/MS or LBA-LC-HRMS), can provide enhanced specificity and sensitivity for quantifying ADCs and their components in biological matrices nih.govmdpi.com.

These advancements are crucial for providing a deeper understanding of this compound and other ADCs, ultimately leading to more robust product development and reliable therapeutic applications.

Advanced Research Applications and Future Directions for Lys Smcc Dm1

Design and Optimization of Next-Generation Antibody-Drug Conjugates

The development of T-DM1 and the subsequent analysis of its active metabolite, Lys-SMCC-DM1, have been instrumental in guiding the design of new and improved ADCs. nih.gov Research has focused on overcoming the limitations of early-generation conjugates, such as heterogeneity and suboptimal linker performance, to enhance therapeutic efficacy and safety. europeanpharmaceuticalreview.comoup.com

A significant challenge with first-generation ADCs, including T-DM1, is the heterogeneity resulting from conventional conjugation methods. The SMCC linker reacts with lysine (B10760008) residues on the antibody, but a single antibody can have numerous accessible lysines, leading to a mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.net This heterogeneity can impact the ADC's pharmacokinetics, stability, and therapeutic window. tandfonline.com

To address this, research has shifted towards site-specific conjugation technologies to produce more homogeneous ADCs with a precisely controlled DAR. acs.orgmdpi.com These advanced methods aim to attach the drug-linker to specific, predetermined sites on the antibody, moving away from the random lysine conjugation that produces this compound.

Novel Site-Specific Conjugation Strategies:

Engineered Cysteines: This technique involves introducing unpaired cysteine residues at specific locations on the antibody, providing a reactive thiol group for conjugation. mdpi.com This allows for precise control over the placement and number of attached payloads.

Unnatural Amino Acids (uAAs): Incorporating uAAs with unique chemical handles (e.g., ketones, azides) into the antibody sequence via genetic engineering enables bioorthogonal conjugation reactions. acs.orgmdpi.com This ensures the drug-linker attaches only at the site of the uAA.

Enzymatic Conjugation: Enzymes like transglutaminase or glycosyltransferases can be used to attach drug-linkers to specific glutamine residues or to glycans on the antibody, respectively. mdpi.com

Glycoengineering: The native N-glycans on antibodies, typically located at the Asn-297 residue, can be enzymatically modified to introduce reactive groups for conjugation. acs.orgnih.gov This approach is advantageous as the glycosylation site is distant from the antigen-binding region, minimizing interference with antibody function. acs.org

These site-specific methods yield homogeneous ADCs with defined DARs, leading to more predictable pharmacokinetics and improved therapeutic outcomes compared to the heterogeneous mixtures associated with lysine conjugation. mdpi.com

The linker connecting the antibody to the payload is a critical component that influences the stability, efficacy, and toxicity of an ADC. researchgate.netnih.gov The SMCC linker in this compound is a non-cleavable thioether linker. scienceopen.com This design necessitates the complete proteolytic degradation of the antibody in the lysosome to release the active this compound catabolite. mdpi.com

While non-cleavable linkers like SMCC offer high plasma stability, which can reduce off-target toxicity, they also have limitations. tandfonline.comresearchgate.net The resulting amino acid-linker-drug complex (this compound) has limited membrane permeability, which can restrict its ability to exert a "bystander effect" on neighboring antigen-negative tumor cells. researchgate.net

Research into next-generation ADCs involves fine-tuning linker properties to achieve an optimal balance between stability in circulation and efficient payload release within the tumor. nih.govresearchgate.net

Key Linker Design Considerations:

Cleavable vs. Non-cleavable Linkers: The choice depends on the payload and target biology. Cleavable linkers (e.g., protease-sensitive, pH-sensitive, or disulfide linkers) release the payload upon encountering specific conditions within the tumor microenvironment or inside the cell, which can enable a bystander effect. mdpi.com However, they may be more prone to premature cleavage in circulation. europeanpharmaceuticalreview.com

Linker Length and Steric Hindrance: Shorter linkers or those with increased steric hindrance can shield the payload, enhancing ADC stability by reducing enzymatic degradation. researchgate.netnih.gov However, this can also slow the kinetics of payload release at the target site. researchgate.netnih.gov

Hydrophilicity: Modifying the linker to be more hydrophilic can improve the pharmacokinetic profile of the ADC and reduce off-target toxicity that may be caused by the hydrophobicity of the payload. researchgate.net

Role of this compound in Understanding ADC Biology and Resistance

The clinical use of T-DM1 and the analysis of its active metabolite, this compound, have been crucial for elucidating the biological processes governing ADC efficacy and the mechanisms by which tumors develop resistance. nih.govnih.gov For an ADC with a non-cleavable linker to be effective, a sequence of events must occur: binding to the target antigen, internalization, trafficking to the lysosome, antibody degradation, and release of the active catabolite into the cytoplasm. nih.govscienceopen.com Disruptions at any of these steps can lead to drug resistance.

Mechanisms of Resistance to T-DM1:

Impaired Lysosomal Function: The generation of this compound is dependent on the proteolytic degradation of the antibody within the acidic environment of the lysosome. nih.gov Some resistant cancer cells exhibit impaired lysosomal function, characterized by increased lysosomal pH. mdpi.comconsensus.app This is often due to reduced activity of vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying the lysosome. nih.gov Diminished acidification impairs the activity of lysosomal proteases, leading to inefficient degradation of T-DM1 and significantly lower intracellular accumulation of this compound. nih.govmdpi.com

Reduced Catabolite Transport: Once generated in the lysosome, this compound must be transported into the cytoplasm to reach its target, tubulin. researchgate.net The lysosomal transporter SLC46A3 has been identified as being responsible for this transport. researchgate.net Reduced function or expression of this transporter can lead to the sequestration of this compound within the lysosome, preventing it from exerting its cytotoxic effect.

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of resistance to chemotherapy. nih.gov These pumps can actively transport the cytotoxic payload out of the cell, reducing its intracellular concentration and efficacy.

Target Antigen Downregulation: Reduced expression of the HER2 receptor on the tumor cell surface can lead to decreased binding and internalization of T-DM1, resulting in less this compound being generated. nih.gov

By studying these resistance mechanisms, researchers can develop strategies to overcome them, such as designing ADCs with different linker-payload combinations. For instance, ADCs with cleavable linkers and membrane-permeable payloads may bypass resistance mechanisms related to impaired lysosomal degradation or catabolite transport. nih.govmdpi.com

Development of this compound as a Research Tool for Targeted Delivery Studies

This compound itself serves as a critical research tool for investigating the fundamental aspects of targeted drug delivery. medchemexpress.com As the final active metabolite of a clinically successful ADC, it provides a benchmark for evaluating the cytotoxic potential of new payload candidates and for studying the intracellular fate of ADCs.

Applications in Research:

In Vitro Cytotoxicity Assays: this compound is used in cell-based assays to determine the intrinsic sensitivity of different cancer cell lines to the DM1 payload. immunomart.org For example, it has shown cytotoxicity in KPL-4 and MDA-MB-468 cells with IC50 values of 24.8 nM and 40.5 nM, respectively. immunomart.org These studies help to understand how factors other than antigen expression might influence a cell's response to the drug.

Studying Transport Mechanisms: Researchers use labeled versions of this compound to investigate the specific transporters involved in its efflux from the lysosome into the cytoplasm, such as SLC46A3. medchemexpress.comresearchgate.net Understanding these transport pathways is vital for designing payloads that can efficiently reach their intracellular targets.

Evaluating Bystander Effect: Because this compound has low membrane permeability, it is a key example of a catabolite with a limited bystander killing effect. medchemexpress.comresearchgate.net This property is studied to understand when a bystander effect is desirable and to design next-generation ADCs with payloads that can diffuse out of the target cell to kill neighboring antigen-negative cells, which is particularly important for treating heterogeneous tumors.

Emerging Challenges in ADC Research and Potential Solutions

Despite the success of ADCs, several challenges remain in their development and clinical application. europeanpharmaceuticalreview.combiochempeg.com Insights gained from the study of this compound and its parent ADC, T-DM1, are helping the field to address these hurdles.

Challenge Description Potential Solutions Informed by this compound Research
Drug Resistance Tumors can develop resistance through various mechanisms, including impaired lysosomal function and drug efflux. nih.govbiochempeg.comDesign of ADCs with cleavable linkers and different payloads that are not substrates for efflux pumps or that can bypass lysosomal degradation requirements. nih.govmdpi.com
Tumor Heterogeneity Tumors often consist of cells with varying levels of antigen expression. ADCs with limited bystander effects (like T-DM1) may not effectively eliminate antigen-low or antigen-negative cells. europeanpharmaceuticalreview.comDevelopment of ADCs with cleavable linkers and membrane-permeable payloads to induce a potent bystander effect. researchgate.net
"On-Target, Off-Tumor" Toxicity The target antigen may be expressed at low levels on healthy tissues, leading to ADC-mediated toxicity in normal cells. tandfonline.comOptimizing the DAR and using linkers that ensure stability in circulation to minimize premature payload release. tandfonline.com Probody-drug conjugates that are activated only in the tumor microenvironment are also being explored. nih.gov
Manufacturing Complexity Traditional conjugation methods (e.g., to lysine) result in heterogeneous ADC mixtures that are difficult to characterize and control. tandfonline.comAdoption of site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, improving consistency and predictability. acs.org

The continuous refinement of each ADC component—the antibody, linker, and payload—is essential for creating safer and more effective cancer therapies. nih.govoup.com

Integration of this compound Research into Broader Oncology Research Paradigms

The knowledge generated from research on this compound and T-DM1 extends beyond the field of ADC development and informs broader cancer research strategies. Understanding the mechanisms of action and resistance for this ADC provides a framework for the rational design of combination therapies and the identification of predictive biomarkers.

For example, recognizing that impaired lysosomal function can cause T-DM1 resistance suggests that combining T-DM1 with agents that modulate lysosomal activity could be a viable therapeutic strategy. nih.govconsensus.app Furthermore, the challenges posed by tumor heterogeneity, highlighted by the limited bystander effect of this compound, have spurred the development of novel therapeutic platforms. researchgate.net

Future Directions in Oncology Integrating ADC Research:

Dual-Payload ADCs: To combat resistance and heterogeneity, ADCs carrying two different payloads with distinct mechanisms of action are being designed. nih.gov

Bispecific ADCs: These ADCs can target two different antigens on cancer cells, potentially increasing tumor specificity and internalization. nih.gov

Combination Therapies: Understanding ADC resistance mechanisms allows for the rational combination of ADCs with other treatments, such as chemotherapy, targeted therapies, or immunotherapies, to achieve synergistic effects.

Immune-Stimulating ADCs: A newer concept involves conjugating antibodies to immunostimulatory agents instead of cytotoxic payloads. These ADCs are designed to activate an anti-tumor immune response, integrating targeted therapy with immunotherapy. nih.gov

The foundational research involving this compound has not only optimized the design of subsequent ADCs but has also become a crucial part of the larger effort to develop more precise, potent, and durable treatments for cancer. scienceopen.com

Q & A

Q. What is the structural composition of Lys-SMCC-DM1, and how does it influence its functional role in antibody-drug conjugates (ADCs)?

this compound comprises a maytansinoid payload (DM1) linked via a maleimidomethyl cyclohexane-1-carboxylate (MCC) moiety to a lysine residue. Its molecular formula is C₅₃H₇₅ClN₆O₁₅S (MW: 1103.71), with high solubility in DMSO. The MCC linker enables covalent conjugation to antibodies, while DM1 inhibits microtubule polymerization, disrupting mitosis in target cells. Structural stability under physiological conditions is critical for ADC efficacy .

Q. What are the standard analytical methods for quantifying this compound in pharmacokinetic studies?

Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is widely used. Key parameters include column selection (C18 for hydrophobicity), mobile phase optimization (e.g., acetonitrile/water gradients), and stability testing under varying pH and temperature. Pre-treatment protocols must balance this compound solubility and DM1 stability, often requiring lyophilization or cryopreservation to prevent degradation .

Q. How does this compound contribute to T-DM1 cytotoxicity in HER2-positive cancers?

this compound is the active metabolite of T-DM1, released in lysosomes post-internalization. It binds tubulin, inhibiting polymerization (IC₅₀ ~1.2 nM), leading to G2/M cell cycle arrest. Efficacy correlates with HER2 expression levels, as higher receptor density increases ADC internalization and payload release. Comparative studies show this compound has lower membrane permeability than other payloads (e.g., DXd), limiting bystander effects .

Q. What distinguishes this compound’s metabolic pathway from other ADC payloads like DM4?

Unlike DM4 (linked via disulfide bonds), this compound’s MCC linker is non-cleavable, requiring complete lysosomal degradation of the antibody for payload release. This reduces off-target toxicity but limits potency in cells with low antigen expression. Metabolic stability studies should monitor deconjugation rates using radiolabeled tracers or immunoassays .

Q. What key parameters should researchers prioritize when designing in vitro assays for this compound?

  • Cell lines: Use HER2-overexpressing models (e.g., SK-BR-3, BT-474) to mimic clinical relevance.
  • Dose range: 0.1–100 nM to capture IC₅₀ values.
  • Endpoint assays: Tubulin polymerization inhibition (fluorescence-based), apoptosis markers (Annexin V), and cell cycle analysis (flow cytometry).
  • Controls: Include free DM1 and non-targeted ADCs to isolate target-specific effects .

Advanced Research Questions

Q. How can researchers experimentally validate the role of SLC46A3 in this compound transport?

  • Model systems: Use MDCKII cells transfected with SLC46A3 and compare uptake against wild-type cells.
  • Assays: Measure intracellular this compound via LC-MS under pH gradients (4.5–7.4) to simulate lysosomal/cytoplasmic conditions.
  • Competition studies: Co-administer estrone-3-sulfate (SLC46A3 substrate) to assess transport inhibition.
  • Genetic knockdown: CRISPR/Cas9 SLC46A3 knockout models to confirm reduced cytotoxicity .

Q. How can contradictory data on this compound’s bystander efficacy be resolved?

Discrepancies arise from payload lipophilicity and tumor microenvironment variability. To address this:

  • Comparative studies: Co-culture HER2⁺ and HER2⁻ cells, quantifying payload diffusion via fluorescently labeled DM1 analogs.
  • Microenvironment modulation: Test under hypoxic vs. normoxic conditions using 3D spheroid models.
  • Quantitative imaging: Spatial analysis of payload distribution in xenografts via MALDI-TOF .

Q. What methodological improvements enhance this compound detection in complex biological matrices?

  • Sample preparation: Immunocapture techniques using anti-DM1 antibodies to isolate this compound from plasma proteins.
  • Chromatographic optimization: Hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
  • Stability additives: Include protease inhibitors (e.g., leupeptin) to prevent lysosomal degradation during processing .

Q. How do payload release kinetics influence the bystander effect of this compound in heterogeneous tumors?

  • Kinetic modeling: Use compartmental models to simulate payload diffusion rates based on lipophilicity (LogP ≈ 2.1 for this compound).
  • In vivo imaging: Track payload distribution using near-infrared probes conjugated to DM1.
  • Transcriptomic profiling: Correlate SLC46A3 expression levels with bystander efficacy in patient-derived xenografts .

Q. What experimental strategies identify resistance mechanisms to this compound in T-DM1-refractory cancers?

  • Proteomic screens: Identify dysregulated lysosomal enzymes (e.g., cathepsin B) via SILAC labeling.
  • CRISPR libraries: Genome-wide knockout screens to pinpoint transporters or efflux pumps (e.g., ABCB1) linked to resistance.
  • Combinatorial testing: Pair T-DM1 with SLC46A3 inducers (e.g., dexamethasone) to restore payload uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.